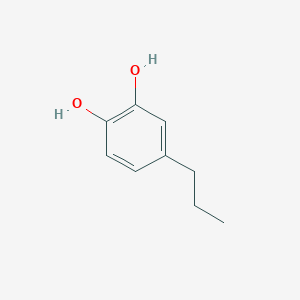

4-丙基邻苯二酚

描述

4-Propylcatechol is a chemical compound with the molecular formula C₉H₁₂O₂ and a mass of 152.1907 dalton . It is also known by its CAS Registry Number 2525-02-2 .

Molecular Structure Analysis

4-Propylcatechol contains a total of 23 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .

科学研究应用

Demethylation to Produce Aromatic Alcohols

4-Propylcatechol can be used in the demethylation of aromatic methyl ethers to produce aromatic alcohols such as phenols, catechols, and pyrogallols. This process is facilitated by mineral acids like HCl or H2SO4 in high-temperature pressurized water, yielding high-purity aromatic alcohols .

Synthesis of Bio-based Aromatic Amines

The compound serves as a precursor for the synthesis of bio-based aromatic amines, which are crucial in various industries. Through processes like the Beckmann rearrangement, 4-Propylcatechol is transformed into valuable dialkoxyanilines and alkyl propionates with yields up to 65% .

Biorenewable Feedstock

4-Propylcatechol, derived from lignin in wood and clove oil, can be used as a biorenewable feedstock. This application is significant for sustainable chemistry, as it reduces reliance on non-renewable resources .

Green Chemistry

In the context of green chemistry, 4-Propylcatechol is involved in reactions that are assessed for their greenness using Green Metrics. This includes evaluating the environmental impact of chemical processes and promoting safer, more sustainable practices .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, 4-Propylcatechol can be used to create complex molecules such as drugs and active pharmaceutical ingredients. Its role in the synthesis of bioactive compounds is of particular interest in medicinal chemistry .

Production of Polyurethanes

The transformation of 4-Propylcatechol into aromatic amines is a step towards producing polyurethanes. These materials are widely used in various applications, from foams to coatings, adhesives, and elastomers .

Manufacturing of Azo Dyes and Pigments

Aromatic amines derived from 4-Propylcatechol are used in the production of azo dyes and pigments. These compounds are essential in textile, printing, and coloring industries .

Agrochemicals and Pesticides

Finally, 4-Propylcatechol-based aromatic amines find applications in the synthesis of agrochemicals and pesticides. These substances play a critical role in agriculture by protecting crops from pests and enhancing productivity .

安全和危害

4-Propylcatechol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

4-propylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTPZNJTGOGSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179903 | |

| Record name | 4-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylcatechol | |

CAS RN |

2525-02-2 | |

| Record name | 4-Propyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC138937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylbenzen-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

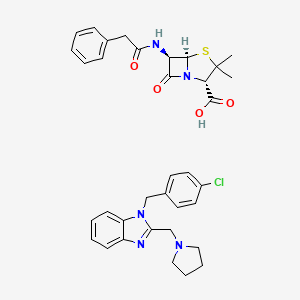

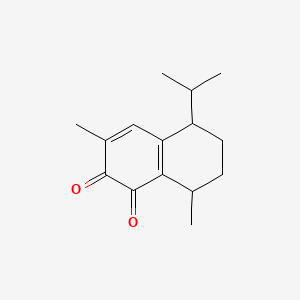

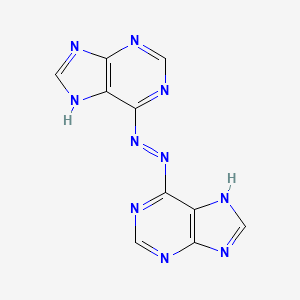

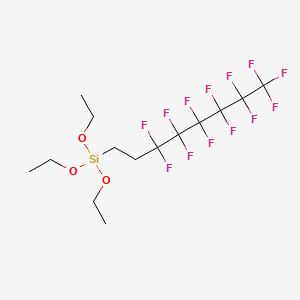

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Propylcatechol as a renewable resource?

A: 4-Propylcatechol can be derived from lignin, a major component of wood, making it a promising renewable alternative to petroleum-based chemicals. [] It can be efficiently produced through the demethylation of 4-propylguaiacol, a compound readily available from wood and clove oil. This process utilizes hydrochloric acid or sulfuric acid as a catalyst in high-temperature pressurized water, leading to high yields of 4-propylcatechol. [] Furthermore, it can be converted into 3-propyllevulinic acid, another valuable platform molecule, via muconic acid using a hydrothermal protocol. []

Q2: How can 4-Propylcatechol be used to synthesize valuable chemicals?

A: 4-Propylcatechol serves as a starting material for the production of various carbamates. [] This two-step synthesis utilizes 4-propylcatechol carbonate, a shelf-stable and renewable C1 reactant derived from 4-propylcatechol and dimethyl carbonate. [] The reaction proceeds under mild conditions with zinc acetate dihydrate as a Lewis acid catalyst. [] The process yields the target carbamate and regenerates 4-propylcatechol, enabling its recycling and contributing to the sustainability of the process. []

Q3: What is the impact of the propyl substituent on the reactivity of 4-Propylcatechol?

A: The presence of the propyl group in 4-Propylcatechol significantly influences its oxidation and subsequent reactions. [] Upon oxidation, the propyl substituent promotes the isomerization of the initially formed o-quinone to the corresponding p-quinone methide. [] This isomerization is crucial as it generates a more electrophilic species capable of reacting with biological nucleophiles like glutathione. [] Studies comparing the reactivity of various catechols revealed that extended pi-conjugation at the para position, such as in 4-Propylcatechol, accelerates the o-quinone to p-quinone methide isomerization. []

Q4: Can 4-Propylcatechol derivatives be used for material applications?

A: Yes, derivatives of 4-Propylcatechol, specifically 3-propyllevulinic acid, have shown promising results as plasticizers. [] The 3-propyllevulinic acid, synthesized from 4-propylcatechol, can be further esterified with 1,4-butanediol to produce butane-1,4-diyl bis(4-oxo-3-propylpentanoate). [] This diester exhibits superior plasticizing properties compared to the non-propylated levulinate diester in both PVC (polyvinyl chloride) and PLA (polylactic acid). [] Remarkably, its effectiveness rivals that of DEHP (di-2-ethylhexyl phthalate), a widely used commercial plasticizer, in PVC. [] This highlights the potential of 4-Propylcatechol derivatives as sustainable alternatives in material science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)